molecular formula C14H19FO9 B11782228 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose

Cat. No.: B11782228
M. Wt: 350.29 g/mol
InChI Key: LIPVVBXVHVLOLU-ITGHMWBKSA-N
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Description

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is characterized by the presence of acetyl groups at positions 1, 2, 4, and 6, and a fluorine atom replacing a hydroxyl group at position 3 on the glucopyranose ring

Preparation Methods

The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of 3-deoxy-3-fluoro-alpha-d-glucopyranose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at position 3 can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The acetyl groups and the fluorine atom play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, where the acetyl groups are removed, and subsequent interactions with biological molecules .

Comparison with Similar Compounds

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose can be compared with other acetylated glucopyranose derivatives, such as:

  • 2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-d-glucopyranose
  • 1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-beta-d-glucopyranose
  • 1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1

InChI Key

LIPVVBXVHVLOLU-ITGHMWBKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C

Origin of Product

United States

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